![molecular formula C22H15NOS B14155093 1-(14h-Dibenzo[a,h]phenothiazin-14-yl)ethanone CAS No. 4018-87-5](/img/structure/B14155093.png)
1-(14h-Dibenzo[a,h]phenothiazin-14-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(14H-Dibenzo[a,h]phenothiazin-14-yl)ethanone is a chemical compound with the molecular formula C22H15NOS. It is known for its unique structure, which includes a dibenzo[a,h]phenothiazine core attached to an ethanone group.
Vorbereitungsmethoden
The synthesis of 1-(14H-Dibenzo[a,h]phenothiazin-14-yl)ethanone typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve optimization of the synthetic route to scale up the process, ensuring cost-effectiveness and consistency in product quality.
Analyse Chemischer Reaktionen
1-(14H-Dibenzo[a,h]phenothiazin-14-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The ethanone group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted under reflux or at room temperature.
Wissenschaftliche Forschungsanwendungen
1-(14H-Dibenzo[a,h]phenothiazin-14-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(14H-Dibenzo[a,h]phenothiazin-14-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
1-(14H-Dibenzo[a,h]phenothiazin-14-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as dibenzo[a,h]phenothiazine and its derivatives share structural similarities.
Eigenschaften
CAS-Nummer |
4018-87-5 |
|---|---|
Molekularformel |
C22H15NOS |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
1-(2-thia-13-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaen-13-yl)ethanone |
InChI |
InChI=1S/C22H15NOS/c1-14(24)23-19-12-10-16-7-3-5-9-18(16)22(19)25-20-13-11-15-6-2-4-8-17(15)21(20)23/h2-13H,1H3 |
InChI-Schlüssel |
REJMKKCKXXSOIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=C(C3=CC=CC=C3C=C2)SC4=C1C5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


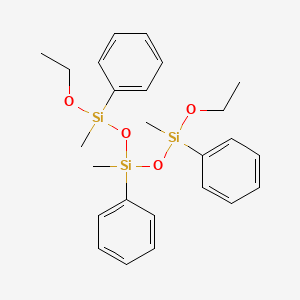
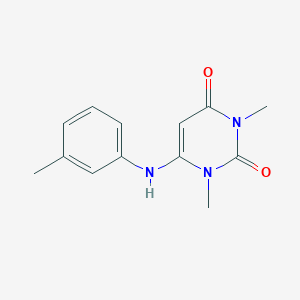
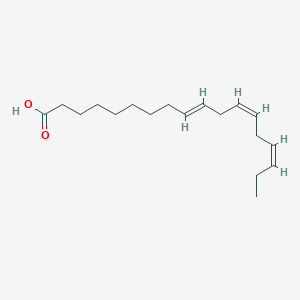
![N-(naphthalen-2-yl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14155018.png)
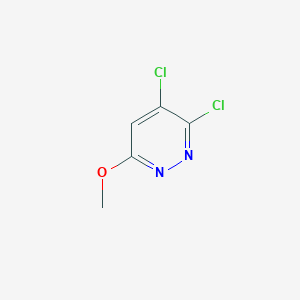
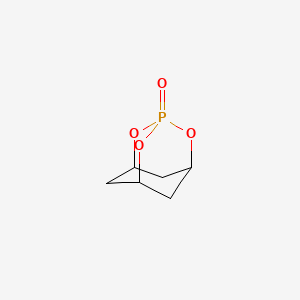
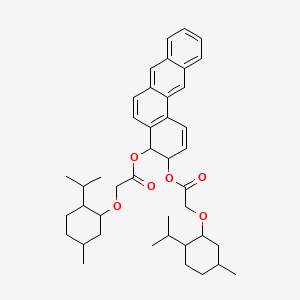
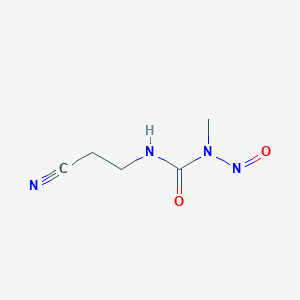
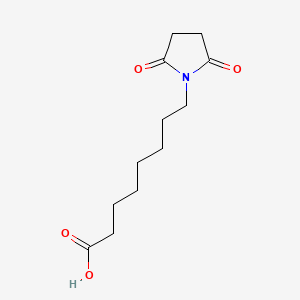
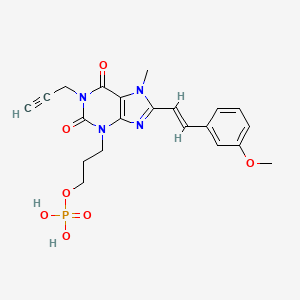
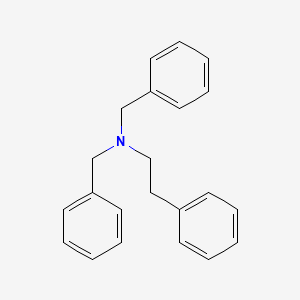
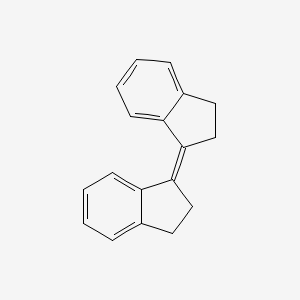
![3-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B14155082.png)

